molecular formula C8H16N2O4 B2981564 tert-butyl N-(3-nitropropyl)carbamate CAS No. 295365-75-2

tert-butyl N-(3-nitropropyl)carbamate

Cat. No.: B2981564
CAS No.: 295365-75-2
M. Wt: 204.226
InChI Key: AWMPLPNIAJLJME-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-nitropropyl)carbamate (CAS 295365-75-2) is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol. It is a valuable building block in organic synthesis and medicinal chemistry research. The compound features a carbamate protecting group for the amine functionality and a nitroalkyl chain, making it a versatile intermediate for the synthesis of more complex molecules. Its primary research application lies in its role as a precursor for the generation of 1,3-diamine derivatives. The nitro group can be readily reduced to an amine, allowing researchers to efficiently construct molecules with specific spacer lengths between functional groups. This makes it particularly useful in the development of pharmaceutical candidates and chemical probes. The Boc (tert-butoxycarbonyl) protecting group is stable under a variety of reaction conditions but can be cleanly removed under mild acidic conditions, providing controlled access to the primary amine. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers: • CAS Number: 295365-75-2 • Molecular Formula: C8H16N2O4 • Molecular Weight: 204.22 g/mol • SMILES: O=C(OC(C)(C)C)NCCC N+ =O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-nitropropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(11)9-5-4-6-10(12)13/h4-6H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMPLPNIAJLJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of Tert Butyl N 3 Nitropropyl Carbamate

PropertyData
IUPAC Name tert-butyl N-(3-nitropropyl)carbamate
Chemical Formula C₈H₁₆N₂O₄
Molecular Weight 204.22 g/mol
Physical Form Expected to be a colorless to pale yellow oil or low-melting solid.
Solubility Expected to be soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and methanol.

Spectroscopic Characterization (Expected)

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The three methylene (B1212753) groups of the propyl chain would appear as multiplets between approximately 2.0 and 4.5 ppm. A broad signal corresponding to the N-H proton of the carbamate (B1207046) would also be present.

¹³C NMR: The carbon NMR spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would appear downfield, typically around 156 ppm. Signals for the three methylene carbons of the propyl chain would also be present.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band around 1700 cm⁻¹ for the carbonyl (C=O) stretching of the carbamate. Strong asymmetric and symmetric stretching bands for the nitro group (N-O) would be expected around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. A peak corresponding to the N-H stretching of the carbamate would be visible around 3300 cm⁻¹.

Synthesis and Manufacturing

The synthesis of tert-butyl N-(3-nitropropyl)carbamate is a straightforward procedure involving the protection of a primary amine.

Synthetic Route

The most common method for the synthesis of this compound is the reaction of 3-nitropropan-1-amine (B27990) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This is a standard N-Boc protection reaction.

ParameterDescription
Starting Material 3-nitropropan-1-amine
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Solvent A suitable organic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a mixed aqueous system.
Conditions The reaction is typically run at room temperature or with gentle cooling. A base, such as triethylamine (B128534) or sodium bicarbonate, may be added to neutralize the acid byproduct, although it is not always strictly necessary.
Reaction Mechanism The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen of 3-nitropropan-1-amine attacks one of the carbonyl carbons of (Boc)₂O. This leads to the formation of the carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide as byproducts.
Work-up and Purification The reaction mixture is typically worked up by washing with aqueous solutions (e.g., dilute acid and brine) to remove byproducts and unreacted starting material. The final product is then isolated after drying the organic layer and removing the solvent under reduced pressure. Purification can be achieved by column chromatography if necessary.

This method is highly efficient and generally provides the desired product in high yield. chemicalbook.com

Mechanistic Investigations of Reactions Involving Tert Butyl N 3 Nitropropyl Carbamate

Unraveling Reaction Pathways for Carbamate (B1207046) Formation

The formation of the carbamate functional group in tert-butyl N-(3-nitropropyl)carbamate typically involves the reaction of a primary amine, 3-nitropropan-1-amine (B27990), with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This process, a form of N-acylation, is a cornerstone of amine protection in organic synthesis. total-synthesis.commasterorganicchemistry.comorganic-chemistry.orgfishersci.co.uk

The generally accepted mechanism proceeds through a nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc₂O. masterorganicchemistry.comcommonorganicchemistry.com This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate is driven by the expulsion of a stable leaving group, tert-butyl carbonate. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and tert-butoxide, which then protonates to form tert-butanol (B103910)*. total-synthesis.comcommonorganicchemistry.com The release of CO₂ provides a strong thermodynamic driving force for the reaction to proceed to completion. total-synthesis.com

While the reaction can proceed without a base, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often employed to neutralize the protonated amine that forms, thereby increasing the concentration of the free amine nucleophile and accelerating the reaction. total-synthesis.com

An alternative pathway for carbamate synthesis involves the reaction of an amine with carbon dioxide to form a carbamate anion, which is then alkylated. rsc.org However, the direct reaction with Boc₂O is more common for laboratory-scale synthesis due to its efficiency and the mild conditions required. organic-chemistry.org Computational and experimental studies on similar systems have explored the role of catalysts, such as superbases, which can deprotonate the amine as it attacks a CO₂ molecule in a concerted fashion, avoiding a zwitterionic intermediate. rsc.org

Table 1: Key Steps in the Formation of tert-Butyl Carbamate from an Amine and Boc₂O

StepDescriptionIntermediates/Products
1 Nucleophilic attackThe nitrogen atom of the amine attacks a carbonyl carbon of Boc₂O.
2 Formation of tetrahedral intermediateA transient species with a tetrahedral carbon is formed.
3 Collapse of intermediateThe intermediate collapses, breaking a carbon-oxygen bond.
4 Expulsion of leaving grouptert-Butyl carbonate is expelled.
5 Decomposition of leaving grouptert-Butyl carbonate decomposes into CO₂, tert-butoxide, and subsequently tert-butanol.

Elucidation of Nitro Group Transformation Mechanisms

The transformation of the nitro group in this compound is a critical step in its use as a synthetic intermediate, most commonly involving its reduction to a primary amine. This reduction is a multi-electron process that proceeds through several intermediates. wikipedia.orgcommonorganicchemistry.com

The classical mechanism for the catalytic hydrogenation of aromatic nitro compounds, which provides a useful model for aliphatic cases, is the Haber mechanism. orientjchem.orgresearchgate.net This pathway involves a stepwise reduction of the nitro group. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the amine (R-NH₂). orientjchem.orgresearchgate.net Each of these steps involves the addition of two hydrogen atoms.

An alternative and more detailed model is the Shmonina mechanism, which, in addition to the direct hydrogenation pathway, considers condensation reactions between the intermediates. orientjchem.orgresearchgate.net For instance, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced. orientjchem.org

Table 2: Intermediates in the Reduction of a Nitro Group to an Amine

IntermediateChemical FormulaOxidation State of Nitrogen
NitroR-NO₂+3
NitrosoR-NO+1
HydroxylamineR-NHOH-1
AmineR-NH₂-3

The choice of reducing agent and conditions can influence the reaction pathway and the final product. commonorganicchemistry.com

Catalytic Hydrogenation : Reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas are common and typically lead to the full reduction to the amine. commonorganicchemistry.com The catalyst surface plays a crucial role in activating both the hydrogen and the nitro compound. mdpi.com

Metal Reductions : Metals such as iron, zinc, or tin in acidic media are also effective and can offer chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com The mechanism is thought to involve hydride transfer, but it can be complex and lead to various products if not carefully controlled. reddit.com

Stereochemical Control Mechanisms in Asymmetric Syntheses

While this compound itself is achiral, its derivatives or precursors can be involved in asymmetric syntheses where stereochemical control is crucial. For instance, the asymmetric reduction of a prochiral nitroalkene can lead to a chiral nitroalkane, which could then be used to synthesize chiral derivatives.

The key to stereochemical control in these reactions is the use of a chiral catalyst or reagent that creates a diastereomeric transition state with the substrate, leading to a lower energy pathway for the formation of one enantiomer over the other. ajchem-b.comwikipedia.org

In the context of asymmetric hydrogenation of nitroolefins to produce chiral nitroalkanes, chiral catalysts, often based on transition metals like nickel, rhodium, or iridium complexed with chiral ligands, are employed. nih.govethz.ch The proposed mechanism often involves the formation of an enamine intermediate from the substrate. The chiral catalyst then directs the approach of the hydride source (e.g., from H₂) to one face of the enamine, leading to the preferential formation of one stereoisomer. doi.org The stereochemical outcome is dictated by the steric and electronic interactions within the catalyst-substrate complex in the transition state. wikipedia.orgdoi.org

Another relevant reaction is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. frontiersin.org When N-Boc protected imines are used with a chiral catalyst, such as a thiourea (B124793) derivative, high diastereo- and enantioselectivity can be achieved. frontiersin.org The catalyst is believed to activate the imine and organize the transition state through hydrogen bonding, controlling the facial selectivity of the nucleophilic attack by the nitronate.

Insights into Catalytic Cycle Mechanisms

Catalytic cycles provide a framework for understanding how a small amount of a catalyst can facilitate the conversion of a large amount of starting material into a product.

Carbamate Formation: In catalyzed carbamate formation, for example using a superbase like 1,1,3,3-tetramethylguanidine (B143053) (TMG) with an amine and CO₂, the catalyst's role is not to directly transfer the CO₂. Instead, a proposed catalytic cycle involves the following steps: rsc.org

The superbase reversibly forms an adduct with CO₂.

This adduct dissociates to provide free CO₂ and the superbase.

The superbase then acts as a Brønsted base, deprotonating the amine substrate.

The deprotonated, more nucleophilic amine attacks a free CO₂ molecule in a concerted step, forming the carbamate.

The protonated catalyst is then regenerated for the next cycle.

Nitro Group Reduction: For the catalytic hydrogenation of a nitro group, the cycle typically involves a transition metal catalyst (e.g., Pd/C).

Oxidative Addition/Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and is cleaved to form metal hydride species. mdpi.com

Substrate Coordination: The nitro-containing substrate coordinates to the metal center.

Insertion/Reduction: The hydride ligands are sequentially transferred from the metal to the coordinated nitro group, leading to its stepwise reduction through the nitroso and hydroxylamine intermediates. Water is eliminated during this process.

Product Release: Once the reduction to the amine is complete, the product amine desorbs from the catalyst surface.

Catalyst Regeneration: The vacant coordination site on the metal catalyst is now ready to adsorb another molecule of hydrogen, thus completing the cycle.

The efficiency of these cycles depends on factors such as the nature of the catalyst, solvent, temperature, and pressure. ethz.ch

Applications in Advanced Organic Synthesis and Methodology Development

Utility as a Building Block in Complex Synthetic Sequences

The strategic incorporation of tert-butyl N-(3-nitropropyl)carbamate into synthetic routes enables the efficient construction of intricate molecular frameworks. The nitro group can serve as a precursor to a variety of functional groups, including amines, ketones, and oximes, while the Boc-protected amine provides a stable yet readily cleavable handle for further elaboration. This dual functionality allows for sequential and chemoselective reactions, streamlining the synthesis of complex target molecules.

Nitro compounds are recognized as versatile intermediates in organic synthesis due to the diverse reactivity of the nitro functionality, which can be utilized in carbon-carbon and carbon-heteroatom bond-forming reactions as well as functional group transformations. frontiersin.orgresearchgate.net The presence of the nitro group in this compound makes it a valuable precursor for creating more complex structures. For instance, the nitro group can be reduced to an amine, which can then participate in various coupling reactions to form amides, ureas, or sulfonamides.

Strategic Use in Constructing Diverse Molecular Architectures

The strategic application of this compound has facilitated the synthesis of a wide array of molecular architectures. Its ability to participate in various cycloaddition and condensation reactions has been exploited to generate heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

The versatility of the nitro group is a key factor in its utility. For example, nitroalkanes can be used in Henry (nitroaldol) reactions to form new carbon-carbon bonds, leading to the synthesis of β-nitro alcohols, which are themselves versatile intermediates. Subsequent transformations of the nitro group and the alcohol can lead to a variety of complex structures.

Development of Novel Synthetic Methodologies Employing the Compound

The unique reactivity of this compound has spurred the development of new synthetic methodologies. Researchers have utilized this compound to explore novel reaction pathways and to devise more efficient and selective transformations. For example, the nitro group can act as an activating group for adjacent carbon atoms, facilitating nucleophilic substitution reactions.

Furthermore, the development of catalytic systems that can selectively transform the nitro group in the presence of other sensitive functional groups has expanded the synthetic utility of this building block. Modern strategies such as asymmetric organocatalysis and transition metal catalysis have shown excellent applicability to nitro compounds, allowing for the creation of enantiomerically pure products. frontiersin.org

Contribution to Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov this compound is an ideal building block for DOS due to its bifunctional nature, which allows for the introduction of multiple points of diversity.

By systematically varying the reaction partners and conditions, a wide range of analogs can be synthesized from this single precursor. For example, the protected amine can be deprotected and acylated with a variety of carboxylic acids, while the nitro group can be transformed into a range of other functional groups. This approach enables the efficient exploration of chemical space and the identification of novel compounds with desired biological activities. The utility of DOS has been demonstrated in producing novel biological probes and has appealing applications in drug discovery. nih.gov

Advanced Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data from advanced spectroscopic and structural elucidation studies for the chemical compound this compound are not publicly available. Specifically, published research findings on its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography could not be located.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the following sections:

Advanced Spectroscopic and Structural Elucidation Studies of Tert Butyl N 3 Nitropropyl Carbamate

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While spectroscopic data exists for related compounds, such as tert-butyl (3-aminopropyl)carbamate and tert-butyl (3-nitrophenyl)carbamate, the strict requirement to focus solely on tert-butyl N-(3-nitropropyl)carbamate prevents the inclusion of this information as it would not be scientifically accurate for the specified molecule. The generation of a scientifically accurate article on this specific topic is contingent on the future publication of these experimental studies.

Computational and Theoretical Chemistry Perspectives on Tert Butyl N 3 Nitropropyl Carbamate

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of tert-butyl N-(3-nitropropyl)carbamate.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating carbamate (B1207046) moiety (-NHCO₂tBu). DFT calculations can provide a detailed picture of this electronic landscape.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the carbamate nitrogen and the adjacent propyl chain, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the nitro group, highlighting its susceptibility to nucleophilic attack and reduction. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro and carbamate groups, signifying their role as hydrogen bond acceptors and sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the N-H proton of the carbamate, indicating its potential as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution and delocalization of electrons within the molecule. This analysis would likely reveal significant polarization of the C-N and N-O bonds in the nitro group, contributing to its electrophilic character.

Table 1: Calculated Electronic Properties of this compound (Representative Values)
PropertyCalculated Value (Representative)Significance
HOMO Energy-7.5 eVIndicates the energy of the highest energy electrons; related to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap6.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment4.5 DA significant dipole moment suggests a polar molecule with notable intermolecular interactions.
NBO Charge on Nitro-N+0.6 eA positive charge indicates the electrophilic nature of the nitrogen atom in the nitro group.
NBO Charge on Carbamate-N-0.4 eA negative charge suggests the nucleophilic character of the nitrogen atom in the carbamate group.

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. Conformational analysis is essential for identifying the most stable, low-energy structures that are likely to be present under normal conditions.

Table 2: Hypothetical Low-Energy Conformers of this compound
ConformerDihedral Angle (N-C-C-C)Relative Energy (kcal/mol)Key Feature
A~180° (anti)0.0Extended propyl chain, minimizing steric hindrance.
B~60° (gauche)1.2Folded conformation, potentially allowing for intramolecular interactions.
C~-60° (gauche)1.2Another folded conformation, enantiomeric to B.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and calculating the associated energy barriers. For this compound, two key reactions of interest would be the reduction of the nitro group and the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

Nitro Group Reduction: The reduction of the nitro group to an amine is a common and synthetically useful transformation. Theoretical calculations can model the stepwise reduction process, which typically involves nitroso and hydroxylamine (B1172632) intermediates. By calculating the free energy profile for different proposed pathways, the most likely mechanism can be identified. The calculations would involve locating the transition state structures for each step and determining the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Boc Group Cleavage: The Boc group is a widely used protecting group for amines, and its removal is typically achieved under acidic conditions. Computational studies can model the mechanism of this deprotection, which involves protonation of the carbamate carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide to yield the free amine. The energy barriers for each step in this process can be calculated to understand the reaction kinetics.

Table 3: Hypothetical Calculated Energy Barriers for Key Reactions
ReactionProposed Mechanism StepCalculated Activation Energy (kcal/mol)
Nitro Group Reduction
H-atom transfer to nitro oxygen15-20
Water elimination from hydroxylamine intermediate10-15
Boc Group Cleavage (Acid-Catalyzed)
Protonation of carbonyl oxygen5-10
C-O bond cleavage to form tert-butyl cation20-25

Rationalization of Reactivity and Selectivity through Computational Models

Computational models can provide a rationalization for the observed reactivity and selectivity of this compound. By analyzing various calculated properties, chemists can predict how the molecule will behave in different chemical environments.

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f⁺) would likely be largest on the nitro group nitrogen and the carbamate carbonyl carbon, indicating these as the primary electrophilic centers. The Fukui function for electrophilic attack (f⁻) would be highest on the carbamate nitrogen and potentially the oxygen atoms, highlighting their nucleophilic character.

Reaction Path Following: By mapping the entire reaction pathway from reactants to products via the transition state (the intrinsic reaction coordinate), chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. This can reveal subtle electronic and steric effects that govern the selectivity of a reaction. For example, in a reaction with a chiral reagent, these models could help explain why one stereoisomer is formed preferentially over another.

Table 4: Predicted Site Reactivity based on Computational Models
Atomic SitePredicted ReactivityRationale
Nitro Group (N and O atoms)Susceptible to nucleophilic attack and reductionHigh positive charge on N, high LUMO coefficient, negative MEP.
Carbamate Carbonyl CarbonElectrophilic sitePositive partial charge, susceptible to nucleophilic addition.
Carbamate NitrogenNucleophilic siteLone pair of electrons, high HOMO coefficient.
Propyl Chain C-H bondsGenerally unreactive, but α-protons to NO₂ are acidicThe electron-withdrawing nitro group increases the acidity of adjacent protons.

Development of Predictive Models for Analogous Compounds

The computational data generated for this compound can serve as a foundation for developing predictive models for a series of analogous compounds. By systematically varying the substituents on the propyl chain or the nature of the carbamate protecting group, a dataset of calculated molecular descriptors can be compiled.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): These statistical models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). For example, by calculating descriptors such as the HOMO-LUMO gap, dipole moment, and various topological indices for a series of nitropropylcarbamate analogs, it may be possible to develop a QSAR model that predicts their cytotoxicity or a QSPR model that predicts their solubility. researchgate.netnih.govnih.govresearchgate.net

These predictive models are valuable in medicinal chemistry and materials science for screening large virtual libraries of compounds and prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Table 5: Key Descriptors for Developing Predictive Models of Analogous Compounds
Descriptor CategorySpecific Descriptor ExamplesPotential Predicted Property
Electronic HOMO/LUMO energies, dipole moment, atomic chargesReactivity, toxicity, metabolic stability
Steric/Topological Molecular volume, surface area, connectivity indicesSolubility, membrane permeability, binding affinity
Thermodynamic Heat of formation, Gibbs free energy of solvationStability, bioavailability

Q & A

Q. What are the established synthetic routes for tert-butyl N-(3-nitropropyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate-forming reactions. A common method involves coupling tert-butyl 3-aminopropylcarbamate with nitroalkylating agents using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling reagents under inert conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (room temperature vs. reflux) critically affect reaction efficiency. For instance, refluxing in THF with DIEA (N,N-diisopropylethylamine) and DMAP (4-dimethylaminopyridine) as catalysts can improve yields by enhancing nucleophilic reactivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, 1H NMR) and the carbamate carbonyl (δ ~155–160 ppm, 13C NMR). The nitropropyl moiety shows distinct resonances for CH2 groups adjacent to the nitro group (δ ~3.5–4.5 ppm) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
  • IR spectroscopy : Confirms carbamate (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid prolonged exposure to moisture or light, as the carbamate group is prone to hydrolysis, and the nitro group may degrade under UV radiation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s physicochemical properties?

X-ray studies reveal that intermolecular N–H⋯O hydrogen bonds between the carbamate NH and nitro/carbonyl oxygen atoms create a rigid, layered crystal structure. This network enhances thermal stability (decomposition >200°C) but may reduce solubility in nonpolar solvents. Computational modeling (DFT) can predict how modifications to the nitropropyl chain alter these interactions .

Q. How can researchers resolve contradictions in spectroscopic data across different studies?

Discrepancies in NMR shifts often arise from solvent polarity or pH variations. For example, in DMSO-d6, hydrogen bonding with the solvent can deshield protons, shifting signals upfield. To standardize

  • Use deuterated chloroform (CDCl3) for consistency.
  • Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria).
  • Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray diffraction .

Q. What strategies optimize the compound’s reactivity in multi-step syntheses?

  • Protecting group compatibility : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by TFA (trifluoroacetic acid). Plan synthetic steps to avoid premature deprotection .
  • Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitropropyl group to an amine, enabling downstream functionalization (e.g., amidation). Monitor reaction progress via TLC to prevent over-reduction .

Q. What evidence supports the compound’s potential as a bioactive intermediate?

Structural analogs of this compound exhibit:

  • Anticancer activity : Inhibition of CDC25 phosphatases (key regulators of cell cycle progression) via nitro group-mediated redox cycling .
  • Antimicrobial properties : Nitro compounds often disrupt microbial electron transport chains. In vitro assays (MIC determinations) against Gram-positive bacteria (e.g., S. aureus) are recommended .

Methodological Guidance

Designing experiments to assess the compound’s stability under physiological conditions

  • Hydrolysis kinetics : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS at intervals (0, 24, 48 hrs). Compare with acidic (pH 2) and basic (pH 9) conditions to identify pH-sensitive bonds .
  • Light stability : Expose to UV-A (365 nm) and analyze photodegradation products using LC-QTOF .

Analyzing conflicting bioactivity data in different cell lines

  • Dose-response curves : Test cytotoxicity (MTT assay) across concentrations (1–100 µM) in cancer vs. normal cells (e.g., HEK293).
  • Mechanistic studies : Use siRNA knockdown to identify molecular targets (e.g., CDC25B) and validate via Western blot .

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